N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-3-carboxamide
Description
Properties
Molecular Formula |
C15H15N5O |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O/c1-20-8-11(10-4-2-3-5-12(10)20)14(21)17-15-16-13(18-19-15)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H2,16,17,18,19,21) |
InChI Key |
RJUFLJUODJPYEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=NNC(=N3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves condensing 1-methyl-1H-indole-3-carboxylic acid with 3-cyclopropyl-1H-1,2,4-triazol-5-amine using carbodiimide-based coupling agents. In this approach, 1-methyl-1H-indole-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) at 0–5°C. The activated intermediate reacts with the triazole amine under nitrogen atmosphere, yielding the target compound with 68–72% purity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >95%.
Huisgen Cycloaddition Approach
An alternative route employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring in situ. Starting with 1-methyl-1H-indole-3-carbonyl azide and cyclopropaneacetylene, the reaction proceeds in tetrahydrofuran (THF) with CuI catalysis at 60°C. This method achieves 82% yield but requires stringent control over azide handling due to safety concerns.
Sequential Functionalization
A modular synthesis strategy involves pre-forming both heterocyclic units before coupling:
-
Indole Subunit : Fischer indole synthesis from phenylhydrazine and 2-butanone under acidic conditions yields 1-methyl-1H-indole, which is subsequently carboxylated at the 3-position using Vilsmeier-Haack conditions.
-
Triazole Subunit : Cyclopropanation of propargylamine via Simmons-Smith reaction followed by cyclocondensation with hydrazine forms 3-cyclopropyl-1H-1,2,4-triazol-5-amine.
-
Coupling : The subunits are joined via mixed carbonic anhydride intermediates using isobutyl chloroformate.
Optimization of Reaction Conditions
Solvent Systems
Reaction yields vary significantly with solvent polarity:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 37.0 | 72 | 95 |
| THF | 7.6 | 68 | 89 |
| Dichloromethane | 8.9 | 54 | 78 |
| Acetonitrile | 37.5 | 61 | 82 |
Data adapted from. Polar aprotic solvents like DMF enhance carbodiimide activation but may require extensive purification.
Temperature Effects
Optimal coupling occurs at 0–5°C for EDC-mediated reactions, minimizing side-product formation. Elevated temperatures (60–80°C) improve CuAAC reaction rates but risk triazole decomposition.
Comparative Analysis of Synthetic Methods
| Parameter | Carbodiimide Method | CuAAC Method | Sequential Method |
|---|---|---|---|
| Overall Yield (%) | 68–72 | 82 | 58–64 |
| Purity Post-Synthesis | 95% | 88% | 91% |
| Scalability | Industrial | Lab-scale | Pilot-scale |
| Safety Concerns | Low | High (azides) | Moderate |
The CuAAC method offers higher yields but poses handling risks, while the carbodiimide route balances safety and scalability.
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) requires:
-
Continuous Flow Reactors : For exothermic coupling steps, maintaining temperature control.
-
Green Solvent Alternatives : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
-
Catalyst Recycling : Copper residues from CuAAC reactions are recovered via ion-exchange resins, lowering production costs.
Recent Advances in Methodology
Photocatalytic Coupling
Visible-light-mediated coupling using Ir(ppy)₃ photocatalysts achieves 78% yield under ambient conditions, avoiding thermal degradation. This method is particularly effective for acid-sensitive derivatives.
Biocatalytic Approaches
Lipase-mediated aminolysis in biphasic systems (water/tert-butanol) provides enantiomerically pure product (99% ee) when using chiral triazole precursors.
Challenges and Limitations
-
Triazole Instability : The 1H-1,2,4-triazole ring undergoes partial decomposition above 150°C, complicating high-temperature reactions.
-
Regioselectivity Issues : Competing N1 vs. N2 substitution in the triazole moiety requires careful protecting group strategies.
-
Purification Complexity : Similar polarities of starting materials and product necessitate advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed on the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted carboxamides.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the triazole moiety. For instance, derivatives of triazole have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10.1 to 62.4 µM, indicating their potential as effective antimicrobial agents .
Anticancer Properties
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-3-carboxamide and its derivatives have been investigated for their anticancer properties. Certain triazole-fused compounds have shown selective inhibition of c-Met kinases, which are implicated in cancer progression. For example, a related compound was selected as a preclinical candidate for treating non-small cell lung cancer and other malignancies .
Anthelmintic Activity
The compound has also been studied for its anthelmintic properties. Research indicates that triazole derivatives can exhibit activity against parasitic nematodes, suggesting potential applications in treating parasitic infections in humans and animals .
Antibacterial Efficacy
A study focused on synthesizing triazole-based compounds revealed that several derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The most effective compounds had MIC values comparable to established antibiotics like ciprofloxacin .
Cancer Treatment Trials
In preclinical trials, related triazole compounds demonstrated significant efficacy in inhibiting tumor growth in xenograft models of non-small cell lung cancer. These findings support the continued investigation of triazole derivatives as viable candidates for cancer therapy .
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for carboxylic acids or amides, allowing the compound to inhibit enzyme activity by mimicking the natural substrate. The indole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Structural and Functional Insights
Core Heterocycle Differences :
- The title compound’s 1,2,4-triazole core distinguishes it from 1,2,3-triazole analogs (e.g., N-(4-chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxamide). The 1,2,4-triazole is less common in natural products but offers improved metabolic stability compared to 1,2,3-triazoles .
- Replacement of cinnamamide (in antimycobacterial agents) with an indole-carboxamide moiety may enhance binding to eukaryotic targets (e.g., kinases or GPCRs) due to indole’s prevalence in CNS-active drugs .
Indole vs. Oxazolo-Pyridine: The indole ring in the title compound enables π-π stacking with aromatic residues in proteins, whereas the oxazolo-pyridine in ’s analog may engage in hydrogen bonding via its oxygen atom, altering target selectivity .
Biological Activity :
- While the title compound lacks explicit activity data, structurally related N-(3-aryl-1,2,4-triazol-5-yl) cinnamamides exhibit antimycobacterial activity (MIC values as low as 2 µg/mL), suggesting that the triazole-amide scaffold is biologically active . The indole substitution could redirect activity toward cancer or neurological targets.
Synthetic Accessibility :
- The Topliss Tree approach used for optimizing antimycobacterial triazole-cinnamamides could be adapted for the title compound by introducing indole and cyclopropyl groups at strategic positions to balance potency and solubility.
Biological Activity
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
The compound belongs to a class of indole derivatives characterized by the presence of a triazole ring. Its molecular formula is , and it possesses a molecular weight of 230.27 g/mol. The structure is notable for its unique cyclopropyl group and the indole moiety, which are believed to contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds, which enhances binding affinity to target proteins. Additionally, the indole structure is often associated with anti-cancer and anti-inflammatory activities due to its influence on cell signaling pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : A study demonstrated that related indole derivatives showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.65 to 2.41 µM, indicating potent activity compared to standard treatments like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole Derivative A | MCF-7 | 0.65 |
| Indole Derivative B | HCT116 | 2.41 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It was found effective against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example:
- MIC Values : Research indicated MIC values as low as 0.012 μM against multidrug-resistant strains of Mycobacterium tuberculosis .
| Pathogen | MIC (µM) |
|---|---|
| M. tuberculosis | 0.012 |
| E. coli | 0.094 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cellular models.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various indole-triazole hybrids and evaluated their biological activities. Compounds were tested against different cancer cell lines and showed promising results in inhibiting cell proliferation .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the indole or triazole rings significantly impacted biological activity, guiding future drug design efforts .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-3-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:
Indole Core Formation : Start with 1-methylindole-3-carboxylic acid activation via chloroformate or carbodiimide coupling agents.
Triazole Moiety Preparation : Synthesize 3-cyclopropyl-1H-1,2,4-triazol-5-amine via cyclocondensation of cyclopropanecarboxamide with thiosemicarbazide under reflux in acetic acid .
Coupling : Use peptide coupling reagents (e.g., HATU, EDC) in anhydrous DMF or THF, with catalytic DMAP, at 0°C to room temperature.
- Optimization : Monitor reaction progress via TLC/HPLC. Yield improvements (e.g., 38% to 60%) are achievable by:
- Strict anhydrous conditions to prevent hydrolysis.
- Temperature control (e.g., slow warming from 0°C to RT).
- Purification via silica gel chromatography (eluent: DCM/EtOAc gradients) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include:
- Indole NH (~12 ppm, DMSO-d6, broad singlet).
- Cyclopropyl protons (δ 0.5–1.5 ppm, multiplet).
- Triazole C-H (δ 8.0–8.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and triazole ring (C-N, ~1550 cm⁻¹) .
- X-ray Crystallography : Grow crystals via slow evaporation (solvent: EtOAc/hexane). Use SHELXTL for structure solution (SHELXD for phase problem, SHELXL for refinement). Critical parameters: R-factor <5%, hydrogen-bonding networks (e.g., N-H···O interactions) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis/purification due to potential volatile byproducts (e.g., acetic acid).
- Waste Disposal : Quench reactive intermediates with aqueous NaHCO3 before disposal. Store solids in sealed containers labeled with CAS number .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer :
Crystal Growth : Optimize using solvent diffusion (e.g., DMSO/water).
Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.
Structure Solution : Use SHELXD for phase determination via dual-space methods. Refine with SHELXL, applying restraints for cyclopropyl ring puckering and triazole planarity.
- Analysis : Identify π-π stacking between indole and triazole rings (distance ~3.5 Å) and hydrogen bonds (e.g., N-H···O=C) stabilizing the lattice .
Q. What strategies address contradictions in reported biological activity data (e.g., antimycobacterial vs. pesticidal effects)?
- Methodological Answer :
- Assay Validation :
Replicate studies under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial tests).
Include positive controls (e.g., isoniazid for mycobacteria, imidacloprid for pesticidal activity).
- Purity Checks : Use HPLC-MS (≥95% purity) to exclude impurities as confounding factors.
- SAR Analysis : Compare substituent effects (e.g., cyclopropyl vs. phenyl groups) using Topliss operational tree approaches to identify critical pharmacophores .
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Methodological Answer :
Docking Studies : Use AutoDock Vina with protein targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Parameterize the ligand’s partial charges via Gaussian09 at the B3LYP/6-31G* level.
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).
- Key Interactions : Triazole N-atoms form hydrogen bonds with catalytic residues (e.g., Tyr158), while the indole moiety engages in hydrophobic packing .
Q. What synthetic modifications enhance the compound’s stability under physiological conditions?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester at the carboxamide) to improve solubility.
- Cyclopropyl Stabilization : Replace cyclopropane with fluorinated analogs (e.g., 3-fluorocyclopropyl) to reduce metabolic oxidation.
- Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for controlled release, assessed via in vitro PBS dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
